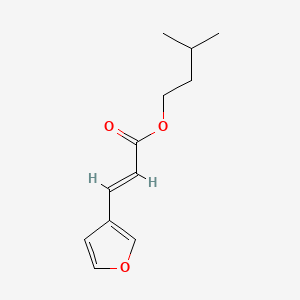

3-Methylbutyl 3-(3-furyl)acrylate

Description

Contextualization within Furan (B31954) and Acrylate (B77674) Chemistry

The chemical nature of 3-Methylbutyl 3-(3-furyl)acrylate is best understood by examining its constituent parts: the furan ring and the acrylate group.

Furan is a five-membered aromatic heterocycle containing an oxygen atom. nih.govpeerj.com This structure imparts unique reactivity and makes furan and its derivatives valuable building blocks in organic synthesis. nih.govpeerj.com Furans are found in numerous natural products and are key precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net The aromaticity of the furan ring provides a degree of stability, yet the presence of the oxygen heteroatom also makes it susceptible to a variety of chemical transformations, including cycloaddition reactions. scielo.br Furan-based platform chemicals, often derived from renewable biomass sources, are of increasing importance in sustainable chemistry. scielo.br

Acrylates are the esters of acrylic acid and are widely recognized as versatile monomers in polymer science. mdpi.comnist.gov The acrylate moiety contains a vinyl group, which is readily susceptible to polymerization, allowing for the creation of a vast array of polymers with tailored properties. mdpi.comnist.gov Acrylic resins are known for their excellent weather resistance, clarity, and durability, leading to their extensive use in coatings, adhesives, and plastics. mdpi.com The properties of acrylate polymers, such as hardness, flexibility, and tackiness, can be finely tuned by varying the alcohol portion of the ester and by copolymerizing with other monomers. mdpi.comscience.gov

The synthesis of acrylate esters is typically achieved by the reaction of acrylic acid with the corresponding alcohol. nist.gov In the case of this compound, this would involve the esterification of 3-(3-furyl)acrylic acid with 3-methyl-1-butanol (isoamyl alcohol). The precursor, 3-(3-furyl)acrylic acid, can be synthesized through methods such as the condensation of 3-furaldehyde (B129913) with malonic acid. google.com

Significance as a Multifunctional Organic Moiety in Chemical Science

The term "multifunctional organic moiety" refers to a molecule that possesses multiple reactive sites or functional groups, allowing it to participate in a variety of chemical reactions and be incorporated into diverse molecular architectures. chemicalbook.com this compound fits this description due to the distinct functionalities of its furan and acrylate components.

The acrylate group serves as a polymerizable unit, enabling the incorporation of the furan moiety into polymer chains. This could lead to the development of novel polymers with unique optical, electronic, or thermal properties conferred by the furan ring. The long-chain isoamyl group would be expected to impart flexibility to the resulting polymer. mdpi.com

Simultaneously, the furan ring offers a site for further chemical modification. As a diene in Diels-Alder reactions, it can be used to construct more complex polycyclic structures. scielo.br This dual reactivity makes this compound a potentially valuable intermediate in the synthesis of complex target molecules and functional materials. While specific, in-depth research on the applications of this compound is not widely published, its structural components suggest its potential utility in materials science and as a scaffold in organic synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 93859-17-7 |

| Synonym | Isoamyl 3-(3-furyl)acrylate |

| Molecular Formula | C12H16O3 |

| Boiling Point | 287.8ºC at 760mmHg |

| Density | 1.043g/cm³ |

Note: The physical properties are based on available chemical supplier data and may be estimated.

Structure

2D Structure

3D Structure

Properties

CAS No. |

93859-17-7 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

3-methylbutyl (E)-3-(furan-3-yl)prop-2-enoate |

InChI |

InChI=1S/C12H16O3/c1-10(2)5-8-15-12(13)4-3-11-6-7-14-9-11/h3-4,6-7,9-10H,5,8H2,1-2H3/b4-3+ |

InChI Key |

XKXQGYBDCCQWPU-ONEGZZNKSA-N |

Isomeric SMILES |

CC(C)CCOC(=O)/C=C/C1=COC=C1 |

Canonical SMILES |

CC(C)CCOC(=O)C=CC1=COC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3 Methylbutyl 3 3 Furyl Acrylate

Conventional Esterification Approaches

Traditional synthesis of 3-Methylbutyl 3-(3-furyl)acrylate relies on well-established esterification reactions, most notably the Fischer-Speier esterification. This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Leveraging 3-(3-Furyl)acrylic Acid and 3-Methylbutanol as Precursors

The direct precursors for the synthesis of this compound are 3-(3-furyl)acrylic acid and 3-methylbutanol. The core of the conventional approach is the esterification of these two compounds.

The synthesis of the crucial precursor, 3-(3-furyl)acrylic acid , is commonly achieved through a Knoevenagel condensation reaction between 3-furaldehyde (B129913) and malonic acid. google.comresearchgate.net This reaction is typically catalyzed by an organic base like pyridine. orgsyn.orgias.ac.in The process involves heating the reactants, often on a water bath, followed by acidification to precipitate the desired acrylic acid derivative. orgsyn.orgias.ac.in Yields for this reaction are generally high, often exceeding 90% under optimized conditions. orgsyn.org

3-Methylbutanol , also known as isoamyl alcohol or isopentyl alcohol, is a readily available commercial reagent and serves as the alcohol component in the esterification.

The subsequent esterification of 3-(3-furyl)acrylic acid with 3-methylbutanol is a reversible reaction. organic-chemistry.orgmasterorganicchemistry.com To drive the equilibrium towards the formation of the ester product, an excess of one of the reactants, typically the less expensive alcohol (3-methylbutanol), is used. masterorganicchemistry.comyoutube.com The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgoperachem.com

Optimization of Esterification Reaction Conditions

Optimizing the conditions for the Fischer esterification is crucial for maximizing the yield of this compound. Key parameters that are typically adjusted include the reaction temperature, catalyst concentration, and the molar ratio of the reactants.

The reaction is generally conducted under reflux to maintain a consistent temperature at the boiling point of the solvent. operachem.com The choice of solvent can vary, with some procedures using an excess of the alcohol reactant itself as the solvent. operachem.com Another critical aspect of optimization is the removal of water as it is formed during the reaction, which further shifts the equilibrium towards the product side. organic-chemistry.org This is often accomplished using a Dean-Stark apparatus, where an azeotropic mixture of the solvent (e.g., toluene) and water is distilled off. operachem.com

The table below summarizes typical conditions for the synthesis of the precursor, 3-(3-furyl)acrylic acid, which provides a foundation for the subsequent esterification step.

| Reactants | Catalyst | Solvent | Reaction Time & Temperature | Yield | Reference |

| 3-Furaldehyde, Malonic Acid | Pyridine | None | 2 hours at 85-90 °C | 75.2% | google.com |

| 3-Furaldehyde, Malonic Acid | Pyridine | None | 2 hours on a boiling water bath | 91-92% | orgsyn.org |

This table illustrates common conditions for the synthesis of the carboxylic acid precursor.

Advanced Synthetic Strategies for Furyl Acrylate (B77674) Esters

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. For acrylate esters, this has led to the exploration of chemo-enzymatic pathways and the application of green chemistry principles.

Chemo-Enzymatic Synthesis Pathways of Acrylate Esters

The use of enzymes, particularly lipases, as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced byproduct formation. researchgate.netmdpi.com Candida antarctica lipase (B570770) B (CALB) is a widely studied and highly efficient enzyme for catalyzing esterification reactions. mdpi.comconicet.gov.ard-nb.infotandfonline.com

In the context of synthesizing acrylate esters, CALB can be used in its immobilized form, such as Novozym 435, which enhances its stability and allows for easier recovery and reuse. mdpi.com The enzymatic synthesis can be performed via direct esterification or transesterification. The direct esterification of an acrylic acid with an alcohol is an attractive route.

Optimization of enzymatic esterification involves several factors:

Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Optimal temperatures for lipase-catalyzed esterifications are often in the range of 30-60 °C. researchgate.netscispace.com

Enzyme Concentration: Increasing the amount of lipase generally increases the reaction rate up to a certain point, after which mass transfer limitations may occur. researchgate.netomicsonline.org

Substrate Molar Ratio: The ratio of the acid to the alcohol can significantly impact the conversion efficiency.

Solvent: While solvent-free systems are ideal from a green chemistry perspective, the use of hydrophobic organic solvents like cyclohexane (B81311) or heptane (B126788) can sometimes improve yields by reducing the inhibitory effects of short-chain acids and alcohols on the lipase. mdpi.comscielo.br

The table below shows optimized conditions for the lipase-catalyzed synthesis of various flavor esters, which can be extrapolated for the synthesis of this compound.

| Ester | Lipase | Temperature (°C) | Reaction Time (h) | Molar Ratio (Acid:Alcohol) | Yield | Reference |

| Ethyl Valerate | Novozym 435 | 40 | 0.75 | - | >80% | utm.my |

| Nonyl Caprylate | Novozym 435 | 40 | 5 | - | >90% | scispace.comutm.my |

| Methyl Butyrate | CALB-MNP | 25 | 8 | 1:1 | >90% | scielo.br |

| Ethyl Butyrate | CALB-MNP | 25 | 8 | 1:1 | >90% | scielo.br |

This interactive table presents optimized conditions from various studies on lipase-catalyzed ester synthesis, highlighting key parameters for achieving high conversion rates.

Green Chemistry Principles in Acrylate Synthesis

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. mun.caimist.maacs.org Several of these principles are highly relevant to the synthesis of this compound.

Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. acs.org Addition reactions, for example, have 100% atom economy. While esterification reactions are not 100% atom-economical due to the formation of water as a byproduct, enzymatic routes can be more efficient than traditional methods that may require excess reagents and produce more waste.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org Both acid-catalyzed Fischer esterification and lipase-catalyzed synthesis utilize catalysts, reducing the amount of waste generated compared to reactions that require stoichiometric activating agents.

Use of Safer Solvents and Auxiliaries: Green chemistry encourages the use of safer solvents or, ideally, solvent-free systems. jove.com The move towards enzymatic catalysis often allows for reactions to be conducted in less hazardous solvents or even in their absence. researchgate.netutm.my

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. acs.org Enzymatic reactions, which typically run at milder temperatures than conventional methods, offer a significant advantage in this regard. researchgate.net

Use of Renewable Feedstocks: The precursor 3-furaldehyde can be derived from biomass, making the synthesis of 3-(3-furyl)acrylic acid and its subsequent esters a step towards more sustainable chemical production. researchgate.net

By integrating these principles, the synthesis of this compound can be made more efficient, less hazardous, and more environmentally friendly.

Chemical Reactivity and Transformation Pathways of 3 Methylbutyl 3 3 Furyl Acrylate

Reactivity of the Acrylate (B77674) Moiety

The acrylate portion of the molecule, characterized by an ester group conjugated to a carbon-carbon double bond, is susceptible to several addition and substitution reactions.

Radical Addition Reactions of the Acrylate Double Bond

The electron-deficient double bond of acrylate esters readily participates in radical addition reactions. One of the most common examples is radical polymerization. Studies on monomers like methyl acrylate (MA) and 2-methoxyethyl acrylate (MEA) show that the propagation rate coefficient (k_p) is significantly influenced by the solvent system. rsc.org For instance, the k_p for MA and MEA can increase by up to a factor of two when diluted in alcohol and show a substantial increase in water/alcohol mixtures, reaching values near 2 x 10^5 L mol⁻¹ s⁻¹ at 30°C in water. rsc.org This enhancement is attributed to the influence of hydrogen bonding on the transition state of the propagating radical. rsc.org

Another relevant reaction is photochemical dimerization, which proceeds through a radical mechanism involving the triplet state of the molecule. semanticscholar.org Research on methyl 3-(2-furyl)acrylate, a structural isomer of the title compound, shows that irradiation in the presence of a sensitizer (B1316253) like benzophenone (B1666685) leads to the formation of cyclobutane (B1203170) dimers. semanticscholar.org The reaction exhibits high regio- and stereoselectivity, favoring the formation of head-to-head dimers. This selectivity is explained by a frontier orbital control model, where the reaction proceeds via the most stable biradical intermediate formed from the interaction of the triplet state of one molecule with a ground-state molecule. semanticscholar.org

Michael Addition Reactions

The conjugated system of the acrylate moiety makes it an excellent Michael acceptor, undergoing 1,4-conjugate addition with a variety of nucleophiles. researchgate.net This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.

Sulfa-Michael Addition: Thiols are effective nucleophiles for Michael additions to acrylates. The addition of butanethiol to related compounds like alkyl 3-furyl-3-(diethoxyphosphoryl)acrylates in the presence of a base proceeds regioselectively, demonstrating the susceptibility of the acrylate double bond to nucleophilic attack by sulfur compounds. researchgate.net Highly enantioselective sulfa-Michael additions of alkyl thiols to α-substituted acrylate esters have been achieved using bifunctional iminophosphorane organocatalysts. acs.org These reactions are broad in scope and provide adducts in excellent yields (up to >99%) and enantioselectivities (up to 96% ee). acs.org The reactivity of acrylates in these additions is influenced by substitution on the double bond, with alkyl substitutions at the α or β carbons generally reducing reactivity. nih.gov

Aza-Michael Addition: Amines can also act as Michael donors. The addition of primary and secondary amines to acrylate esters has been studied extensively. researchgate.net Microwave-assisted addition of benzylamine (B48309) to various methyl acrylates has been shown to be an efficient method, significantly reducing reaction times and increasing yields. nih.gov For example, the reaction of benzylamine with methyl methacrylate (B99206) under microwave irradiation at 115-130°C for 3 hours can yield the product in 97% yield. nih.gov Computational studies show that for primary and secondary amines, the reaction with ethyl acrylate typically proceeds via a 1,2-addition to form a zwitterionic intermediate, followed by a rate-determining amine-assisted proton transfer. researchgate.net

| Nucleophile | Acrylate Substrate | Catalyst/Conditions | Yield | Reference |

| Benzylamine | Methyl methacrylate | Methanol, Microwave (115-130°C, 3h) | 97% | nih.gov |

| Benzylamine | Methyl crotonate | Methanol, Microwave (115°C, 3h) | 98% | nih.gov |

| Alkyl Thiols | α-Substituted Acrylate Esters | Iminophosphorane Catalyst | up to >99% | acs.org |

| Butanethiol | Ethyl 3-(4-methylfur-3-yl)-3-(diethoxyphosphoryl) acrylate | Base | N/A | researchgate.net |

Ester Hydrolysis and Transesterification Kinetics

The ester group in 3-methylbutyl 3-(3-furyl)acrylate can be cleaved through hydrolysis or transformed via transesterification.

Hydrolysis: The rate of hydrolysis of acrylate esters is highly dependent on pH. Studies on analogous compounds like hydroxypropyl acrylate show that the ester is stable under acidic and neutral conditions but hydrolyzes rapidly in alkaline conditions. oecd.org

| pH | Half-life at 25°C | Reference |

| 3 | >490 days | oecd.org |

| 7 | >230 days | oecd.org |

| 11 | 0.056 days (1.34 hours) | oecd.org |

| Data for hydroxypropyl acrylate, presented as a model for acrylate ester hydrolysis kinetics. |

The electronic nature of the group attached to the ester can also influence the rate. The hydrolysis of various heteroaromatic phosphinic acid ethyl esters showed that the di(2-furyl) derivative hydrolyzed the fastest compared to diphenyl and di(2-thienyl) analogues, suggesting the furan (B31954) ring can activate the ester for nucleophilic attack. mdpi.com Similarly, the enzymatic hydrolysis of N-[3-(2-furyl)acryloyl]-Gly-L-Leu amide (FAGLA) is a standard assay, indicating the susceptibility of this type of structure to hydrolysis. nih.gov

Transesterification: This reaction is used to exchange the alcohol portion of the ester. The synthesis of furfuryl acrylate from methyl acrylate and furfuryl alcohol can be achieved via transesterification. google.com A particularly effective and mild method for preparing furan esters involves a heterogeneous-phase reaction using an alkaline carbonate catalyst (e.g., potassium carbonate) at moderate temperatures (40°C to 60°C). google.com This process avoids the use of toxic polymerization inhibitors and can provide excellent yields (e.g., 92% for tetrahydrofurfuryl acetate). google.com

Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic system, making it reactive towards electrophiles and capable of acting as a diene in cycloaddition reactions.

Electrophilic Aromatic Substitution on the Furan Ring

Furan readily undergoes electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, at a much faster rate than benzene. pearson.com Substitution occurs preferentially at the C2 (or α) position due to the superior resonance stabilization of the resulting carbocation intermediate. pearson.com In a 3-substituted furan like the title compound, the incoming electrophile will be directed to the C2 or C5 position. The C2 position is generally favored electronically, though the C5 position is also activated. The specific outcome can be influenced by the steric and electronic nature of both the substituent at C3 and the incoming electrophile. Research on related 4,5-dihydro-3H-naphtho[1,8-bc]furans confirms that various electrophilic substitution reactions, including Vilsmeier-Haack formylation and bromination, occur exclusively at the C2 position of the furan ring. oup.com

Diels-Alder Cycloaddition Reactions of the Furan Moiety

The furan ring can act as a 4π-electron diene component in [4+2] Diels-Alder cycloadditions. The aromaticity of furan makes it less reactive than non-aromatic dienes like cyclopentadiene, and the resulting cycloaddition reactions are often reversible. rsc.org The reactivity of the furan ring is highly sensitive to substituents. Electron-donating groups significantly enhance reactivity, while electron-withdrawing groups, such as the acrylate group in the title compound, decrease it. rsc.orgresearchgate.net

For 3-substituted furans, a key consideration is the competition between different reaction pathways. Research on 3-vinylfurans reacting with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) shows that cycloaddition can occur in two ways: "intraannular," where the furan ring itself acts as the diene, and "extraannular," where the vinyl group and the C2-C3 double bond of the furan act as the diene system. acs.org The presence of the electron-withdrawing acrylate group in this compound would be expected to disfavor the "intraannular" pathway by reducing the electron density of the furan ring diene.

Studies on 3-alkoxyfurans (with an electron-donating group) show they undergo irreversible, endo-selective Diels-Alder reactions with maleimides under mild conditions to form 7-oxabicyclo[2.2.1]heptane derivatives. nih.gov Conversely, the electron-withdrawing nature of the acrylate group in the title compound suggests that more forcing conditions would be required for it to participate as a diene in a Diels-Alder reaction.

Acid-Catalyzed Ring-Opening and Rearrangement Mechanisms

While specific studies on the acid-catalyzed reactions of this compound are not extensively documented in the literature, the reactivity of the furan ring in acidic media is well-established and provides a basis for predicting its behavior. Furan and its derivatives are susceptible to acid-catalyzed ring-opening and rearrangement reactions, with the specific pathway being highly dependent on the substitution pattern of the furan ring and the reaction conditions.

In the case of this compound, the acrylate group at the 3-position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. However, under sufficiently acidic conditions, protonation of the furan ring can still occur, initiating a cascade of reactions.

One of the most well-known acid-catalyzed rearrangements of furan derivatives is the Piancatelli rearrangement . This reaction typically involves the acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.org Although the substrate is a 3-substituted furan, analogous carbocationic intermediates could potentially lead to rearrangement products.

A plausible, though hypothetical, mechanism for the acid-catalyzed rearrangement of this compound could initiate with the protonation of the furan ring, most likely at the C2 or C5 position, to form a resonance-stabilized carbocation. The presence of the electron-withdrawing acrylate group at the C3 position would influence the stability and subsequent reactivity of this intermediate. The reaction could then proceed through a series of steps involving nucleophilic attack by a solvent molecule (e.g., water), ring-opening, and subsequent cyclization to form new carbocyclic or heterocyclic structures.

Brønsted acid-catalyzed reductions of 3-substituted furans have been shown to yield 2,5-dihydrofurans. nih.gov These reactions proceed via protonation of the furan ring to form an oxocarbenium ion, which is then reduced by a hydride source. acs.org This indicates that the furan ring of this compound could be susceptible to reduction under acidic conditions in the presence of a suitable reducing agent.

The following table summarizes the expected reactivity of substituted furans under acidic conditions based on general principles.

| Substituent Position | Substituent Type | Expected Effect on Acid-Catalyzed Reactivity | Potential Products |

| 2 | Electron-donating | Activation of the ring, stabilization of carbocation intermediates | Piancatelli-type rearrangement products |

| 2 | Electron-withdrawing | Deactivation of the ring | Slower reaction rates, potential for alternative pathways |

| 3 | Electron-donating | Activation of the ring, directs electrophilic attack | Varied rearrangement products |

| 3 | Electron-withdrawing | Deactivation of the ring, directs electrophilic attack | Reduced reactivity, potential for dihydrofuran formation |

Mechanistic Investigations of Reactions Involving 3 Methylbutyl 3 3 Furyl Acrylate

Elucidation of Radical Reaction Mechanisms

Radical reactions offer a powerful avenue for the functionalization of 3-Methylbutyl 3-(3-furyl)acrylate. The generation of radical intermediates can be achieved through various methods, primarily involving single electron transfer or hydrogen atom transfer processes.

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is a key mechanism for initiating radical reactions. In the context of molecules like this compound, SET processes can generate radical ions which then undergo further transformations. For instance, SET reduction of related aryl diazonium salts can produce aryl radicals. rsc.orgnih.gov These radicals can then engage in subsequent reactions. Unactivated alkyl halides are generally challenging to reduce directly via SET due to their highly negative reduction potentials (e.g., < -2.0 V vs. SCE for alkyl iodides). nih.gov However, the SET-reduction of aryl diazonium salts occurs at much less negative potentials and can be achieved with mild reductants. nih.gov

The generated radical can add to an electron-deficient alkene, such as the acrylate (B77674) moiety in this compound. nih.gov This Giese-type addition is followed by trapping of the resulting adduct radical. nih.gov For example, in a related system involving 3-furylmethyl acrylate, a 1,2-aminoxyalkylation reaction proceeds through an initial SET reduction. rsc.orgnih.gov

Table 1: Example of Reaction Conditions for SET-Mediated Alkene Functionalization

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Radical Precursor | 1-adamantyl iodide | Generates 1-adamantyl radical | rsc.org |

| Mediator | Aryl diazonium salt | Facilitates radical generation via SET | rsc.orgnih.gov |

| Alkene | 3-furylmethyl acrylate | Reacts with the alkyl radical | rsc.orgnih.gov |

| Solvent | DMSO | Optimized for yield | rsc.org |

| Yield | 79% | Good yield for the 1,2-aminoxyalkylation product | rsc.orgnih.gov |

The mechanism involves the formation of an aryl radical through SET reduction of a diazonium salt by a species like TEMPONa. This aryl radical then abstracts an iodine atom from an alkyl iodide in a process known as halogen atom transfer (XAT), generating the desired alkyl radical. rsc.orgnih.gov This alkyl radical subsequently adds to the acrylate double bond. rsc.orgnih.gov

Hydrogen Atom Transfer (HAT) Pathways

Hydrogen Atom Transfer (HAT) represents another fundamental strategy for generating radical intermediates by activating C-H bonds. nih.govresearchgate.net In photocatalytic HAT, an excited photocatalyst (PC*) directly abstracts a hydrogen atom from a substrate, or it generates a thermal hydrogen abstractor through a separate catalytic cycle. nih.govresearchgate.net This approach allows for the straightforward activation of C-H bonds, which are typically robust. nih.gov

For a substrate like this compound, the most susceptible C-H bonds for HAT would be those alpha to the furan (B31954) oxygen or the ester oxygen, due to their lower bond dissociation energies (BDEs). acs.org The radical generated from HAT can then add to electrophilic olefins, such as another molecule of the acrylate, in a Michael-type addition. acs.org The photocatalytic cycle is often closed by a back hydrogen atom transfer from the reduced form of the photocatalyst. acs.org

The feasibility of a HAT reaction is governed by thermodynamics; the newly formed X-H bond in the abstracting species must be stronger than the C-H bond being cleaved. acs.org

Table 2: Typical Bond Dissociation Energies (BDEs) Relevant to HAT Processes

| Bond Type | BDE (kcal/mol) | Significance | Reference |

|---|---|---|---|

| Primary Aliphatic C-H | ~100 | High energy, difficult to break | acs.org |

| α-to-Ether Oxygen C-H | ~93 | Lower energy, more susceptible to HAT | acs.org |

| α-to-Ester Oxygen C-H | ~95 | Relatively activated for HAT | acs.org |

Iron-catalyzed HAT reactions have also been developed, where an iron hydride, generated in situ, performs the HAT on an alkene. ub.edu This initiates a radical coupling process, demonstrating the versatility of HAT beyond photocatalysis. ub.edu

Acid-Catalyzed Reaction Mechanisms of Furyl Acrylates

Furyl acrylates are susceptible to a range of acid-catalyzed transformations, which can involve protonation at multiple sites and lead to complex rearrangements and aromatization.

Protonation Site Selectivity and Intermediates

In the presence of an acid, this compound has several potential sites for protonation: the oxygen atom of the furan ring, the carbonyl oxygen of the ester group, and the carbon-carbon double bond of the acrylate. nptel.ac.in The protonation of a carbonyl group generates an electrophilic species that can react with a nucleophile. nptel.ac.in Similarly, protonation of an alkene can lead to a carbocation intermediate. nptel.ac.in

In the context of furan derivatives, acid catalysis often initiates reactions at the furan ring. researchgate.net For the conversion of furans to aromatics using solid acid catalysts like zeolites, protonation is a key step. researchgate.net The reaction can also involve the Prins reaction, where an aldehyde or ketone adds to an alkene in the presence of acid. nptel.ac.in The specific outcome depends heavily on the reaction conditions and the nature of the substrates. nptel.ac.in For instance, in the presence of water and a protic acid, the reaction may yield a 1,3-diol. nptel.ac.in

Kinetics and Thermodynamics of Ring Transformation and Rearomatization

The acid-catalyzed conversion of furan derivatives into aromatic compounds is a significant transformation. Studies on the dehydrative aromatization of furans in zeolites show that the process is effectively catalyzed by Brønsted acid sites. researchgate.net Even zeolites with weaker acidity can catalyze the dehydration reaction sufficiently to activate the pathway to aromatic products. researchgate.net

Catalytic Reaction Pathways and Transition States

Beyond simple acid catalysis, the reactions of this compound can be guided by various catalytic systems that influence the reaction pathway and the structure of the transition state.

Organometallic complexes, particularly those of iron, are versatile catalysts. nih.gov The tricarbonyliron moiety, Fe(CO)₃, can bind to alkenic substrates, activating them for nucleophilic attack and stabilizing intermediates. nih.gov Such complexes can be used for acyl additions to α,β-unsaturated ketones. nih.gov The reaction pathway often involves the formation of metal acyl anion intermediates. nih.gov The structure of the transition state in these reactions is controlled by the metal center, influencing stereoselectivity. nih.gov

Bifunctional organocatalysts, which contain both a hydrogen-bond donor (like thiourea) and a basic site (like an amine), are highly effective for reactions involving acrylates. cuni.cz These catalysts can activate both reaction partners simultaneously through synergistic interactions. cuni.cz This concerted activation specifically controls the geometry of the transition state, leading to high catalytic activity and enantioselectivity in reactions such as the Morita-Baylis-Hillman reaction of aldehydes with acrylates. cuni.cz

Table 3: Overview of Catalytic Systems and Their Roles

| Catalyst Type | Example | Role in Reaction Pathway | Control of Transition State | Reference |

|---|---|---|---|---|

| Heterogeneous Acid | H-[Al]-BEA Zeolite | Catalyzes dehydration and aromatization of the furan ring. | Confines intermediates within pores, affecting reaction rates. | researchgate.net |

| Organometallic | Iron Carbonyl Complexes | Activates the acrylate double bond for nucleophilic attack. | Stabilizes charged intermediates and directs stereochemistry. | nih.gov |

| Bifunctional Organocatalyst | Thiourea/Amine Catalysts | Simultaneously activates the electrophile and nucleophile. | Organizes reactants in a specific orientation via H-bonding. | cuni.cz |

| Palladium Complexes | Pd(OAc)₂ / Ligands | Catalyzes cross-coupling reactions (e.g., Suzuki, Heck). | The nature of the ligand (e.g., PPh₃) alters reactivity and selectivity. | acs.org |

The choice of catalyst, from solid acids to complex organometallic and organocatalytic systems, provides a powerful toolkit for directing the reactivity of this compound along specific mechanistic pathways to achieve desired chemical transformations.

Polymerization Chemistry of 3 Methylbutyl 3 3 Furyl Acrylate

Copolymerization Studies with Other Monomers

Reactivity Ratios in Copolymerization Systems:Without copolymerization studies involving 3-Methylbutyl 3-(3-furyl)acrylate, it is impossible to provide reactivity ratios with any comonomer.

Consequently, the creation of an accurate and informative article that strictly adheres to the provided outline is not feasible. Further experimental research on the polymerization of this compound is necessary to provide the data required to fulfill this request.

Synthesis of Functional Copolymers Incorporating the Furyl Acrylate (B77674) Ester

The synthesis of functional copolymers of this compound can be achieved through various controlled radical polymerization (CRP) techniques, which allow for the precise control over molar mass, composition, and architecture of the resulting copolymers. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly well-suited for this purpose. cmu.educmu.edursc.orgresearchgate.net

Copolymerization of this compound (FA) with other functional monomers can impart a range of properties to the final material. For instance, copolymerization with monomers like methyl methacrylate (B99206) (MMA) or butyl acrylate (BA) can be used to tailor the glass transition temperature (Tg) and mechanical properties of the resulting copolymer. nih.govnih.gov

Controlled Radical Copolymerization:

A typical approach for synthesizing well-defined copolymers involves the use of a suitable initiator and a catalyst/chain transfer agent. For example, in an ATRP process, an alkyl halide initiator would be used in conjunction with a copper catalyst complexed by a ligand such as N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA). cmu.edu The polymerization would be carried out in a suitable solvent, and the ratio of monomers can be adjusted to control the composition of the final copolymer.

Similarly, RAFT polymerization can be employed using a suitable chain transfer agent, such as a trithiocarbonate, to mediate the polymerization and produce copolymers with low dispersity. rsc.orgnih.govmdpi.com The choice of RAFT agent is crucial and depends on the reactivity of the comonomers.

Below is a hypothetical data table illustrating the synthesis of copolymers of this compound (FA) with Methyl Methacrylate (MMA) via ATRP.

| Entry | [FA]:[MMA]:[Initiator]:[CuBr]:[PMDETA] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | 50:50:1:1:2 | Anisole | 70 | 6 | 85 | 12,500 | 1.15 |

| 2 | 75:25:1:1:2 | Toluene | 70 | 8 | 92 | 15,800 | 1.18 |

| 3 | 25:75:1:1:2 | Anisole | 70 | 5 | 88 | 10,200 | 1.12 |

This is a hypothetical data table based on typical results for ATRP of acrylate monomers.

Control over Polymer Microstructure and Chain Architecture

Control over the polymer microstructure, including tacticity, and chain architecture (e.g., block, graft, star polymers) is essential for tailoring the macroscopic properties of the material. nih.govresearchgate.net

Microstructure Control:

The stereochemistry of the polymer backbone (tacticity) can influence properties such as crystallinity and thermal stability. While direct control over the tacticity of acrylate polymers via radical polymerization is challenging, the choice of polymerization conditions (temperature, solvent) can have a modest influence. For more precise control, other polymerization techniques might be explored.

Architectural Control:

Controlled radical polymerization techniques excel at providing a high degree of control over the polymer chain architecture.

Block Copolymers: Sequential monomer addition is a straightforward method to synthesize block copolymers. For example, a poly(this compound) block can be synthesized first, followed by the addition of a second monomer, such as styrene (B11656) or butyl acrylate, to grow a second block from the living chain ends. researchgate.net This approach allows for the creation of amphiphilic block copolymers or thermoplastic elastomers.

Graft Copolymers: Graft copolymers can be prepared by either "grafting-from," "grafting-to," or "grafting-through" methods. In the "grafting-from" approach, a polymer backbone with initiator sites is used to initiate the polymerization of the furyl acrylate monomer.

Star Polymers: Star polymers can be synthesized using a multifunctional initiator. The number of arms of the star polymer is determined by the functionality of the initiator.

The table below illustrates the synthesis of a di-block copolymer of this compound (FA) and Styrene (Sty) using RAFT polymerization.

| Entry | Macro-CTA | [Sty]:[Macro-CTA]:[AIBN] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | P(FA) | 100:1:0.2 | Dioxane | 80 | 12 | 25,000 | 1.25 |

| 2 | P(FA) | 150:1:0.2 | Dioxane | 80 | 16 | 32,500 | 1.28 |

This is a hypothetical data table based on typical results for RAFT polymerization to form block copolymers.

Theoretical and Computational Chemistry of 3 Methylbutyl 3 3 Furyl Acrylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 3-Methylbutyl 3-(3-furyl)acrylate at the molecular level. These calculations offer a detailed picture of the molecule's electron distribution and how this influences its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how the molecule will interact with other chemical species.

For acrylates containing a furan (B31954) ring, the electronic nature of the furan moiety significantly influences the FMOs. DFT studies on similar heteroaryl-acrylates reveal that the HOMO is typically delocalized over the entire molecule, with significant contributions from the furan ring and the acrylate (B77674) double bond. The LUMO, conversely, is often centered on the electron-deficient β-carbon of the acrylate group, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

While specific DFT calculations for this compound are not extensively reported in the literature, data from analogous compounds such as methyl 3-(2-furyl)acrylate can provide valuable insights. The substitution at the 3-position of the furan ring is expected to subtly alter the electronic properties compared to the 2-substituted analogue, potentially affecting the HOMO and LUMO energy levels. The 3-methylbutyl ester group, being an electron-donating group, may slightly raise the energy of the HOMO.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Methyl 3-(2-furyl)acrylate | -6.58 | -1.12 | 5.46 |

| Methyl 3-(2-thienyl)acrylate | -6.72 | -1.25 | 5.47 |

Note: The data in Table 1 is illustrative and based on calculations for analogous compounds. Specific values for this compound would require dedicated DFT calculations.

Prediction of Reaction Pathways and Energy Barriers

Computational chemistry allows for the detailed exploration of potential reaction pathways for the synthesis and transformation of this compound. By calculating the energies of reactants, transition states, and products, the feasibility and selectivity of a reaction can be predicted.

For instance, the synthesis of this compound likely involves the esterification of 3-(3-furyl)acrylic acid with 3-methylbutanol. Computational models can be used to investigate the mechanism of this reaction, whether it proceeds via a direct esterification or through an activated intermediate. The calculation of the activation energy barrier for different pathways can help in optimizing reaction conditions.

Furthermore, the reactivity of the furan ring and the acrylate double bond can be computationally assessed. For example, the Diels-Alder reaction is a characteristic reaction of furans. DFT calculations can predict the activation energy for the [4+2] cycloaddition of this compound with various dienophiles. These calculations can also shed light on the regioselectivity and stereoselectivity of such reactions. Studies on the Diels-Alder reaction of furan with methyl acrylate have shown that Lewis acid catalysis can significantly lower the activation energy. acs.org

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Esterification (Uncatalyzed) | TS1 | 35.2 |

| Esterification (Acid-Catalyzed) | TS2 | 21.5 |

| Diels-Alder with Maleimide | TS3 | 18.7 |

Note: The data in Table 2 is illustrative and represents hypothetical values for this compound. Actual values would be subject to specific computational studies.

Molecular Dynamics Simulations for Polymer Properties

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For poly(this compound), MD simulations can provide valuable information about the structure, dynamics, and macroscopic properties of the polymer.

Studies on furan-based polymers and polyacrylates have demonstrated the utility of MD simulations in understanding their behavior. For furan-containing polymers, intramolecular hydrogen bonding can play a significant role in determining the polymer's conformation and crystallinity. rsc.org MD simulations can help to visualize these interactions and quantify their impact. For polyacrylates, simulations can elucidate the relationship between the side-chain structure and the polymer's dynamic and mechanical properties.

| Property | Description | Typical Investigated Range/Value |

|---|---|---|

| Glass Transition Temperature (Tg) | Temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | Calculated from the change in density or specific volume with temperature. |

| Radius of Gyration (Rg) | A measure of the size and shape of a polymer chain. | Monitored over time to assess chain conformation. |

| Mean Squared Displacement (MSD) | Used to calculate the diffusion coefficient of small molecules or polymer chains. | Plotted against time to determine mobility. |

Computational Catalysis Studies Related to Synthesis and Transformations

Computational catalysis is a field that uses computational methods to understand and predict the behavior of catalysts in chemical reactions. For the synthesis of this compound, computational studies can aid in the design of more efficient and selective catalysts.

The synthesis of furan derivatives from biomass is an area of active research, and computational studies have been employed to understand the mechanisms of various catalytic transformations. For instance, the conversion of furfural (B47365) to furan-based building blocks often involves catalytic hydrogenation or oxidation. DFT calculations can be used to model the interaction of reactants and intermediates with the catalyst surface, helping to identify the active sites and the rate-determining steps of the reaction. acs.org

In the context of the synthesis of this compound, computational studies could be used to screen different catalysts for the esterification of 3-(3-furyl)acrylic acid. By calculating the binding energies of the reactants to the catalyst and the energy barriers for the reaction steps, the most promising catalysts can be identified before extensive experimental work is undertaken. Gold catalysis has been shown to be effective in the synthesis of various furan derivatives, and computational studies can provide insights into the reaction mechanisms.

| Reaction | Catalyst Type | Computational Method | Key Findings |

|---|---|---|---|

| Furfural Hydrogenation | Lewis Acidic Zeolites | DFT | Identified the role of cation exchange in catalytic activity. acs.org |

| Diels-Alder of Furan and Acrylate | Lewis Acids (e.g., Sn-BEA) | DFT | Demonstrated significant reduction in activation energy. acs.org |

| Esterification | Solid Acid Catalysts | DFT | Elucidated reaction mechanisms and predicted catalyst performance. |

Applications in Materials Science and Advanced Materials Development

Development of Polymers with Tunable Photoresponse Properties

The incorporation of chromophores into a polymer backbone or as pendant groups is the foundation for creating photoresponsive materials. The furan (B31954) ring itself possesses certain UV absorption characteristics. However, to achieve tunable photoresponse, it is common to incorporate moieties that undergo reversible or irreversible changes upon light exposure, such as azobenzenes, spiropyrans, or cinnamate (B1238496) groups. nih.gov For instance, polymers containing azobenzene (B91143) units can undergo trans-cis isomerization under UV-Vis light, leading to changes in shape, polarity, or other physical properties. nih.gov

While there is no specific research on the photoresponsive properties of poly(3-Methylbutyl 3-(3-furyl)acrylate), one could theoretically copolymerize this compound with a monomer containing a photo-active group to impart such functionality. The furan moiety's own photochemical reactivity, such as its potential to undergo [2+2] cycloadditions, could also be explored, although this is more established for 2-furyl derivatives. nanoient.org A study on the dimerization of methyl 3-(2-furyl)acrylate provides a basis for such potential photoreactivity. acs.org

Integration into Biocompatible Polymer Systems

Biocompatibility is a critical property for materials used in medical devices, drug delivery, and tissue engineering. polymersource.cachempilots.com Acrylate (B77674) and methacrylate-based polymers are widely used in biomedical applications. acs.org The biocompatibility of a polymer is influenced by factors such as its chemical composition, surface properties, and degradation products.

Furan-based polymers derived from renewable resources are being investigated as sustainable alternatives to petroleum-based plastics, with some showing promise in biomedical applications. 117.239.47 The biodegradability of polymers is an active area of research, with many synthetic polymers being designed to degrade under physiological conditions. researchgate.net However, without specific studies on this compound, its biocompatibility and degradation profile remain unknown. Its structural components—a furan ring, an acrylate group, and an isobutyl group—would all need to be assessed for their individual and combined effects on biological systems. General principles of biocompatible polymer design would need to be applied and rigorously tested. polymersource.carsc.org

Fabrication of Materials with Specific Optical or Electrical Properties

The optical and electrical properties of polymers are highly dependent on their molecular structure, particularly the presence of conjugated systems and polarizable groups. Furan-containing polymers can exhibit interesting electronic properties due to the aromatic nature of the furan ring. bldpharm.com The electrical conductivity of polymers can be tuned by doping, which introduces charge carriers into the material. bldpharm.com Similarly, the optical properties, such as refractive index and absorption spectrum, are determined by the electronic transitions within the polymer. mdpi.commdpi.com

Role as a Building Block in Complex Macromolecular Architectures

The acrylate functionality of this compound makes it a suitable monomer for various polymerization techniques, including free-radical and controlled radical polymerizations. These methods allow for the synthesis of a wide range of macromolecular architectures, such as block copolymers, graft copolymers, and star polymers. nih.govcmu.edu The furan moiety could also serve as a site for post-polymerization modification, for example, through Diels-Alder reactions, which is a powerful tool for creating crosslinked or functionalized materials. researchgate.net

The concept of "click chemistry" has revolutionized the synthesis of complex polymers by providing highly efficient and specific reactions for linking polymer chains or introducing functional groups. rsc.org While not a traditional "click" monomer, the furan group in a polymer derived from this compound could potentially participate in such reactions. The ability to create well-defined and complex macromolecular structures is crucial for tailoring the properties of materials for specific applications. nih.govnih.gov However, the actual implementation of this compound as a building block in such architectures has not been reported in the scientific literature.

Environmental Fate and Chemical Degradation Pathways of 3 Methylbutyl 3 3 Furyl Acrylate

Chemical Degradation in Environmental Matrices

The ester and furan (B31954) functionalities within the 3-Methylbutyl 3-(3-furyl)acrylate molecule are the primary sites for chemical degradation under environmental conditions.

The hydrolysis of this compound involves the cleavage of its ester bond, a reaction that can be catalyzed by either acid or base. In typical environmental waters, which can range from slightly acidic to alkaline, this process is a key factor in determining the compound's persistence.

Under acidic conditions, the hydrolysis of esters, particularly those containing a furan ring, can proceed through protonation of either the carbonyl oxygen of the ester group or the furan ring itself. researchgate.netgoogle.comgoogleapis.comjkchemical.com Protonation of the carbonyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. jkchemical.com Alternatively, protonation of the furan ring, especially at the α-carbon, can initiate ring-opening reactions, which may occur concurrently with or precede ester hydrolysis. researchgate.net The general mechanism for acid-catalyzed ester hydrolysis is reversible and involves the formation of a tetrahedral intermediate. jkchemical.compearson.comdocbrown.info

Base-catalyzed hydrolysis, also known as saponification, is generally a more rapid and irreversible process for esters. jkchemical.comdocbrown.infoshout.education The hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form a carboxylate salt and an alcohol. jkchemical.com

Table 1: General Mechanisms of Ester Hydrolysis

| Catalyst | Mechanism | Products | Reversibility |

| Acid (H⁺) | Protonation of the carbonyl oxygen, followed by nucleophilic attack of water. jkchemical.com | Carboxylic Acid + Alcohol | Reversible docbrown.info |

| Base (OH⁻) | Nucleophilic attack of hydroxide ion on the carbonyl carbon. jkchemical.com | Carboxylate Salt + Alcohol | Irreversible docbrown.infoshout.education |

This table is generated based on general principles of organic chemistry and is for illustrative purposes.

This compound is expected to undergo photolytic degradation when exposed to sunlight, primarily due to the presence of the furan ring and the α,β-unsaturated ester moiety, which are known chromophores. The potential photolytic degradation pathways include photoisomerization and photodimerization.

Studies on similar furan-containing compounds have shown that they can undergo photochemical reactions. rsc.orgresearchgate.netnetsci-journal.comresearchgate.net For instance, the irradiation of furan derivatives can lead to the formation of cyclopropenyl ketones and other isomers. netsci-journal.com In the context of acrylates, photodimerization is a well-documented process. nih.govmdpi.comscispace.comdnu.dp.uaconsensus.app The photochemical dimerization of methyl 3-(2-furyl)acrylate has been shown to proceed via the triplet state, leading to the formation of cyclobutane (B1203170) dimers with high regioselectivity. nih.govmdpi.comscispace.com This reaction is often facilitated by sensitizers like benzophenone (B1666685). mdpi.com

Another significant photodegradation pathway for furan compounds, especially in the presence of oxygen, is photooxidation. rsc.org This can involve the reaction with singlet oxygen, which is photochemically produced in the environment, leading to the formation of endoperoxides that can further rearrange to other oxidation products like 1,4-enediones. rsc.orgrsc.org

The specific photolytic degradation pathways for this compound have not been empirically determined, but based on the reactivity of analogous compounds, a combination of these photoisomerization, photodimerization, and photooxidation reactions is anticipated.

Identification of Chemical Transformation Products

The degradation of this compound in the environment will lead to the formation of various transformation products, the nature of which depends on the degradation pathway.

As a result of hydrolysis , the primary transformation products are expected to be:

3-(3-furyl)acrylic acid

3-methylbutan-1-ol

The formation of these products results from the cleavage of the ester linkage. While 3-methylbutan-1-ol is a relatively simple alcohol, 3-(3-furyl)acrylic acid retains the furan moiety and the acrylic acid structure, which may undergo further degradation.

Photolytic degradation is likely to produce a more complex mixture of transformation products. Based on studies of similar compounds, the following products can be anticipated: netsci-journal.comnih.govmdpi.comscispace.com

Cyclobutane dimers: Formed through the [2+2] cycloaddition of two molecules of this compound. Different stereoisomers of these dimers are possible.

Photoisomers: Rearrangement products of the furan ring or cis-trans isomerization of the acrylate (B77674) double bond.

Oxidation products: In the presence of oxygen, photooxidation can lead to the formation of endoperoxides and subsequently 1,4-enediones from the furan ring. rsc.orgrsc.org

Table 2: Potential Transformation Products of this compound

| Degradation Pathway | Potential Transformation Products | Precursor Moiety |

| Hydrolysis | 3-(3-furyl)acrylic acid | Ester |

| 3-methylbutan-1-ol | Ester | |

| Photodimerization | Cyclobutane derivatives | Acrylate and Furan |

| Photoisomerization | Structural isomers | Furan and Acrylate |

| Photooxidation | 1,4-Enediones, Endoperoxides | Furan |

This table is based on expected chemical reactions and data from structurally related compounds.

An exploration of "this compound," this article delves into the prospective research avenues and burgeoning trends that are poised to shape its future development and application. The focus remains strictly on the scientific and technical advancements concerning this specific chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.